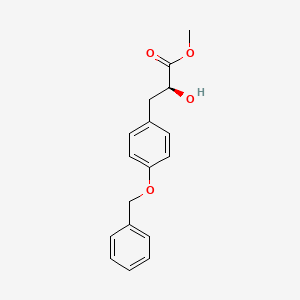

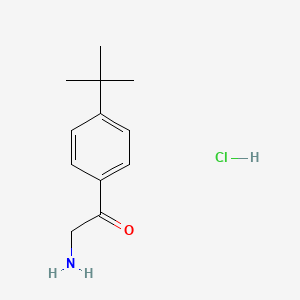

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylboronic acid pinacol ester is a compound that is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It’s also known as boronate ester .

Synthesis Analysis

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Molecular Structure Analysis

The empirical formula of phenylboronic acid pinacol ester is C12H17BO2 . The structure includes a benzene ring attached to a boron atom, which is further connected to a pinacol group .Chemical Reactions Analysis

Phenylboronic acid pinacol ester is used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .Physical And Chemical Properties Analysis

Phenylboronic acid pinacol ester is a solid with a melting point of 27-31 °C (lit.) .科学研究应用

Supramolecular Dendrimers Synthesis

One application involves the synthesis of supramolecular dendrimers using methyl esters of phenylpropionic acids, including structures similar to the mentioned compound. These dendrimers exhibit self-assembly into higher-order structures, demonstrating potential for creating various periodic and quasi-periodic assemblies. This research highlights the flexibility and synthetic accessibility of phenylpropyl ether-based dendrimers for potential applications in materials science (Percec et al., 2006).

Antimicrobial and Cytotoxic Activities

Another study focuses on the isolation of new compounds from mangrove fungi, including a structure related to the query compound. Preliminary bioassays revealed antibacterial, antifungal activities, and cytotoxicity against hepG2 cell lines, suggesting its potential in developing new antimicrobial and anticancer agents (Shao et al., 2007).

Enzymatic Deracemisation

Research into the enzymatic deracemisation of aromatic β-hydroxy acid esters, including structures akin to the query compound, showcases the conversion of racemic mixtures into enantiomerically enriched products. This process is vital for producing enantiopure compounds, which have significant implications in pharmaceuticals and asymmetric synthesis (Padhi et al., 2004).

Liquid Crystalline Properties

The synthesis and characterization of compounds with central linkages involving Schiff base-ester and disubstituted naphthalene ring systems have been explored for their liquid crystalline properties. Such studies are crucial for the development of novel materials with specific thermal and optical characteristics, applicable in displays and sensors (Thaker et al., 2012).

属性

IUPAC Name |

methyl (2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEMOWMMKVQUEX-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461002 |

Source

|

| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |

CAS RN |

481072-37-1 |

Source

|

| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)

![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)